REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([NH2:8])=[C:6]([CH3:9])[CH:5]=[CH:4][N:3]=1.CO[CH:12]1[CH2:16][CH2:15][CH:14](OC)O1>C(O)(=O)C>[F:1][C:2]1[C:7]([N:8]2[CH:12]=[CH:16][CH:15]=[CH:14]2)=[C:6]([CH3:9])[CH:5]=[CH:4][N:3]=1
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC(=C1N)C
|
Name
|
|
Quantity
|
1.08 mL
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvents were removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (EtOAc/hexanes=1:8, Rf=0.3)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=CC(=C1N1C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |